molecular formula C11H15ClFN3 B1489190 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine CAS No. 2092795-11-2

4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine

Cat. No.: B1489190
CAS No.: 2092795-11-2
M. Wt: 243.71 g/mol
InChI Key: FDMUBUTVPGRILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H15ClFN3 and its molecular weight is 243.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Fluoropyrimidines : Research into pyrimidine synthesis, such as the work by Brown and Waring (1974), involves the creation of fluoropyrimidines through diazotization of aminopyrimidines. This methodology could be relevant for synthesizing compounds like 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine, providing insights into the chemical reactions and processes that could be employed for its production (Brown & Waring, 1974).

Applications in Medicinal Chemistry

  • Aurora Kinase Inhibitors : Compounds structurally related to the query molecule have been explored for their potential in treating cancer, as indicated by research into Aurora kinase inhibitors. Such studies highlight the medicinal applications of fluoropyrimidines and related compounds, suggesting areas where this compound might find relevance (ロバート ヘンリー,ジェームズ, 2006).

Material Science and Corrosion Inhibition

  • Molecular Dynamics Simulations : Studies on the corrosion inhibition of iron by piperidine derivatives, such as those by Kaya et al. (2016), involve quantum chemical calculations and molecular dynamics simulations. These findings can be extrapolated to understand how compounds like this compound might interact with metal surfaces, offering potential applications in corrosion prevention (Kaya et al., 2016).

Pharmacokinetics and Drug Development

  • Pharmacokinetics of Novel Compounds : Teffera et al. (2013) studied the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, revealing how modifications to molecular structure can impact drug efficacy and metabolism. Such research underscores the importance of structural variations in developing effective therapeutic agents, which could be pertinent to the design and application of this compound in a drug discovery context (Teffera et al., 2013).

Properties

IUPAC Name

4-chloro-6-[3-(fluoromethyl)piperidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN3/c1-8-14-10(12)5-11(15-8)16-4-2-3-9(6-13)7-16/h5,9H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMUBUTVPGRILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.